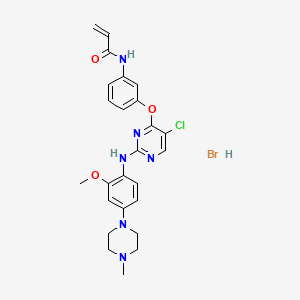
MO-Chminaka
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AB-CHMINACA is an indazole-based synthetic cannabinoid (CB) that is structurally related to AB-FUBINACA, a high affinity ligand of the CB1 receptor (Ki = 0.9 nM). MO-CHMINACA is structurally similar to AB-CHMINACA by bearing an identical methylcyclohexyl group; however, the carboxamide-linked aminocarbonyl-2-methylpropyl side chain is substituted with an ester-linked 3,3-dimethylbutyl methyl ester. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
1. Discovery in Materials Science
The application of a multi-objective genetic algorithm-assisted combinatorial materials search (MOGACMS) strategy led to the development of a new green phosphor, Na2MgGeO4:Mn2+, for use in cold cathode fluorescent lamps (CCFLs) in liquid crystal displays (LCDs). This method systematically controls experimental inconsistency, a common problem in high-throughput combinatorial experiments, by optimizing both experimental inconsistency and material property simultaneously (Sharma, Kulshreshtha, & Sohn, 2009).
2. Clean Energy Applications
MOFs (Metal-Organic Frameworks) are used for clean energy applications, including hydrogen storage, methane storage, and carbon dioxide capture. Their high surface areas and chemically-tunable structures make them suitable for trapping gas molecules in confined spaces, addressing significant challenges in clean energy research (Ma & Zhou, 2010).
3. Neuroplasticity Research
MO (mustard oil) has been used to study neuroplastic changes in nociceptive neurons. Application of MO to tooth pulp showed prolonged "central sensitization" in brain stem neurons, providing insights into the mechanisms of neuroplasticity and pain perception (Chiang et al., 2002).
4. Chemical Sensing and Detection
Luminescent metal-organic frameworks (MOFs) demonstrate potential in chemical and biological sensing and detection due to their photoluminescence properties. This includes applications in environmental monitoring and explosive detection (Hu, Deibert, & Li, 2014).
5. Environmental Remediation
MOFs have been explored for environmental remediation, particularly for the detection and removal of toxic gases and vapors. Their high porosity and photosensitivity enable them to sense, adsorb, and catalytically reduce harmful substances like chromium Cr(VI) ions from water (Li et al., 2021).
6. Model Organism Research
In model organism (MO) research, MOs provide a basic understanding of biology and disease. They help in identifying and understanding the function of genes and proteins, and in performing chemical screens to test drug efficacy and toxicity. MO research faces challenges in rigor, validation, reproducibility, and translatability (Cheng et al., 2022).
Propiedades
Fórmula molecular |
C22H30N2O4 |
|---|---|
Peso molecular |
386.5 |
Nombre IUPAC |
(1-methoxy-3,3-dimethyl-1-oxobutan-2-yl) 1-(cyclohexylmethyl)indazole-3-carboxylate |
InChI |
InChI=1S/C22H30N2O4/c1-22(2,3)19(21(26)27-4)28-20(25)18-16-12-8-9-13-17(16)24(23-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3 |
Clave InChI |
SUEOBRAXHJBVGY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)OC)OC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |
Apariencia |
Assay:≥98%A crystalline solid |
Sinónimos |
1-Methoxy 3,3-dimethyl-1-oxobutan-2-yl 1-(cyclohexylmethyl)-1H-indazole-3-carboxylate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




